4-(3-Butyn-1-yloxy)benzeneacetic acid
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Overview
Description
4-(3-Butyn-1-yloxy)benzeneacetic acid is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of a benzene ring substituted with a butynyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Butyn-1-yloxy)benzeneacetic acid typically involves the reaction of 4-hydroxybenzeneacetic acid with 3-butyn-1-ol. This reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3-Butyn-1-yloxy)benzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The butynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(3-Butyn-1-yloxy)benzeneacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Butyn-1-yloxy)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The butynyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Butyn-1-yloxy)benzoic acid
- 4-(3-Butyn-1-yloxy)phenylacetic acid
- 4-(3-Butyn-1-yloxy)benzaldehyde
Uniqueness
4-(3-Butyn-1-yloxy)benzeneacetic acid is unique due to its specific structural features, such as the combination of a butynyl group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(4-but-3-ynoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h1,4-7H,3,8-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHMVRJGAUKPPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC1=CC=C(C=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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